Tributyl(tetradecyl)phosphonium bromide

Vue d'ensemble

Description

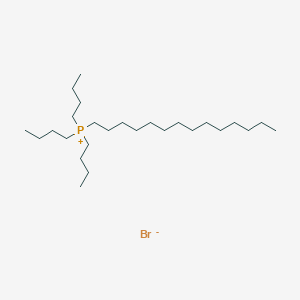

Tributyl(tetradecyl)phosphonium bromide is a phosphonium-based ionic liquid . It can be used as a recyclable reaction medium for Heck cross-coupling reactions . It can also be used to prepare supported liquid membranes (SLMs) for gas separation processes . It is also used as a catalyst and extractant .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-bromotetradecane and tributylphosphine at 65°C for 3 days. The resulting solid product is recrystallized in alkanes and dried under vacuum to yield this compound with a yield of 68% .Molecular Structure Analysis

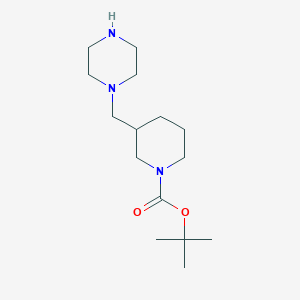

The linear formula of this compound is [CH3(CH2)5]3P(Br)(CH2)13CH3 . Its molecular weight is 563.76 .Chemical Reactions Analysis

This compound has been used as a catalyst and extractant in the ultrasound-assisted extractive/oxidative desulfurization (UEODS) process . The oxidation reactivity and selectivity of various sulfur substrates were in the following order: DBT > BT > TH > 3-MT .Physical and Chemical Properties Analysis

This compound is a solid with a density of 0.96 g/mL at 20 °C . It has more thermal and chemical stability than other reported ILs .Applications De Recherche Scientifique

Extraction and Recovery Applications

- Recovery of Metals : Tributyl(tetradecyl)phosphonium bromide has been used for the extraction of ruthenium(III) from acidic aqueous solutions, demonstrating its potential in metal recovery processes. This application is significant for model solutions containing Ru(III) and in the processing of waste solutions containing Ru(III) and Rh(III) (Rzelewska et al., 2016).

Biomedical and Polymer Applications

- Modifying Biomedical Grade Poly(vinyl chloride) : The compound has been investigated for its role in altering the chemical, physical, and biological properties of biomedical-grade poly(vinyl chloride). This includes influencing hydrophobicity, thermal and mechanical properties, and biocompatibility, showcasing its utility in biomedical applications (Dias et al., 2012).

Water Treatment and Environmental Applications

- Arsenic Species Determination in Water : The capabilities of this compound and related compounds for the determination of arsenic species in water have been studied. Its use in liquid-liquid microextraction and electrothermal atomic absorption spectrometry indicates its importance in environmental monitoring (Castro Grijalba et al., 2015).

Chemical Reaction Media

- Media for Chemical Reactions : This compound has been identified as compatible with strong bases, playing a significant role as a reaction medium. This is particularly important for solutions involving phenylmagnesium bromide, where its stability is a key factor (Ramnial et al., 2005).

Membrane Technology

- Polymer Inclusion Membranes : this compound is utilized in polymer inclusion membranes for Zn(II) transport. Its inclusion influences membrane morphology and efficiency, impacting the transport processes in industrial applications (Baczyńska et al., 2018).

Catalytic Processes

- Heck Cross-Coupling Reactions : This compound enhances the yields in Heck cross-coupling reactions of aryl iodides and bromides with olefins. The effect of the counter anion in these processes highlights its role in catalytic systems (Gerritsma et al., 2004).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Tributyl(tetradecyl)phosphonium bromide has shown promising anti-biofilm effects in vitro . It has been used as a recyclable reaction medium for Heck cross-coupling reactions and to prepare supported liquid membranes (SLMs) for gas separation processes . It has potential for varied applications in academic and industrial processes .

Propriétés

IUPAC Name |

tributyl(tetradecyl)phosphanium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H56P.BrH/c1-5-9-13-14-15-16-17-18-19-20-21-22-26-27(23-10-6-2,24-11-7-3)25-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFRALPBDSPBTOE-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC[P+](CCCC)(CCCC)CCCC.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H56BrP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(bis(3,5-bis(trimethylsilyl)phenyl)phosphine)](/img/structure/B3322677.png)

![3-Thia-6-azabicyclo[3.1.1]heptane](/img/structure/B3322732.png)